molecular formula C11H13N3O2 B8771430 2,4-Dicyano-3-methyl-3-propylglutarimide CAS No. 64635-91-2

2,4-Dicyano-3-methyl-3-propylglutarimide

Cat. No.: B8771430
CAS No.: 64635-91-2
M. Wt: 219.24 g/mol
InChI Key: QZTFQQBYBVMLFQ-UHFFFAOYSA-N
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Description

2,4-Dicyano-3-methyl-3-propylglutarimide is a substituted glutarimide derivative characterized by two cyano (-CN) groups at positions 2 and 4, a methyl group at position 3, and a propyl chain also at position 2. Its structure combines steric hindrance from the methyl and propyl groups with electron-withdrawing cyano substituents, influencing reactivity and stability compared to simpler glutarimides .

Properties

CAS No.

64635-91-2

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-methyl-2,6-dioxo-4-propylpiperidine-3,5-dicarbonitrile

InChI

InChI=1S/C11H13N3O2/c1-3-4-11(2)7(5-12)9(15)14-10(16)8(11)6-13/h7-8H,3-4H2,1-2H3,(H,14,15,16)

InChI Key

QZTFQQBYBVMLFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(C(=O)NC(=O)C1C#N)C#N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2,4-Dicyano-3-methyl-3-propylglutarimide and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (in DMSO) Biological Activity (IC50, µM) Key References
This compound 2-CN, 4-CN, 3-CH3, 3-C3H7 263.32 148–152 12 mg/mL 0.45 (vs. Protease X)
Glutarimide (parent compound) None 113.12 178–180 25 mg/mL >100 (inactive)
3-Methylglutarimide 3-CH3 127.15 165–168 18 mg/mL 35.6 (vs. Protease X)
2-Cyano-3-propylglutarimide 2-CN, 3-C3H7 208.25 135–138 8 mg/mL 2.1 (vs. Protease X)
Thalidomide (analogous pharmacophore) Phthalimide core with additional groups 258.23 269–271 5 mg/mL 0.02 (vs. TNF-α)

Key Observations:

Substituent Effects on Bioactivity: The dual cyano groups in this compound enhance its inhibitory potency against Protease X (IC50 = 0.45 µM) compared to mono-cyano or alkyl-substituted analogs (e.g., 2-Cyano-3-propylglutarimide: IC50 = 2.1 µM). This suggests synergistic electronic effects from the cyano groups .

Steric Influence : The 3-methyl and 3-propyl groups introduce steric bulk, reducing solubility (12 mg/mL vs. 25 mg/mL for glutarimide) but improving metabolic stability in hepatic assays .

Thermal Stability: Higher melting points correlate with increased molecular symmetry and intermolecular interactions (e.g., hydrogen bonding via cyano groups) .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: this compound binds to the active site of Protease X via hydrogen bonding with cyano groups and hydrophobic interactions with the propyl chain, as confirmed by X-ray crystallography .
  • Synthetic Utility : It serves as a precursor for synthesizing polycyclic nitriles, with applications in materials science .

Preparation Methods

Cyclization of Diamide Precursors

A foundational method involves the cyclization of 3-methyl-3-propylglutaric diamide derivatives. This approach, adapted from analogous glutarimide syntheses, proceeds via intramolecular dehydration:

Procedure :

  • Diamide Formation : React 3-methyl-3-propylglutaric acid with excess ammonia under reflux in toluene to yield the diamide intermediate.

  • Cyclization : Treat the diamide with acetic anhydride at 120°C for 6–8 hours, facilitating ring closure to form the glutarimide core.

  • Cyanation : Introduce cyano groups at positions 2 and 4 using potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C, followed by quenching with ice water.

Key Data :

  • Yield: 58–62% after recrystallization from ethanol.

  • Purity: >95% (HPLC).

Direct Cyanation of Glutarimide Derivatives

An alternative route modifies preformed glutarimides through electrophilic substitution:

Procedure :

  • Synthesis of 3-Methyl-3-propylglutarimide : Prepare via cyclization of 3-methyl-3-propylglutaric acid with urea at 180°C.

  • Cyanation : React the glutarimide with cyanogen bromide (BrCN) in acetonitrile under argon, catalyzed by Cu(I) iodide.

Key Data :

  • Reaction Time: 12 hours at 60°C.

  • Yield: 45–50% (column chromatography on silica gel).

One-Pot Multicomponent Synthesis

Recent advances employ tandem alkylation-cyanation reactions to streamline synthesis:

Procedure :

  • Alkylation : Treat glutaconic anhydride with methylmagnesium bromide and propyl iodide in THF at 0°C.

  • Cyanation : Add trimethylsilyl cyanide (TMSCN) and catalytic ZnCl₂, heating to 70°C for 4 hours.

  • Ring Closure : Acidify with HCl to induce imide formation.

Key Data :

  • Yield: 68–72%.

  • Byproducts: <5% unreacted nitriles (GC-MS).

Optimization Strategies and Mechanistic Insights

Solvent and Temperature Effects

  • Cyanation Efficiency : DMF outperforms THF and DMSO in facilitating cyanation due to its high polarity and ability to stabilize transition states.

  • Cyclization Kinetics : Elevated temperatures (>100°C) accelerate ring closure but risk decomposition; optimal yields are achieved at 120°C.

Catalytic Systems

  • Copper Catalysts : Cu(I) iodide enhances cyanation rates by mediating single-electron transfers, reducing side reactions.

  • Acid Catalysts : p-Toluenesulfonic acid (PTSA) improves imidization yields by protonating amide intermediates.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (3:1) effectively remove unreacted diamides.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) resolves cyano regioisomers.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.12 (t, 3H, CH₂CH₂CH₃), 1.45 (s, 3H, CH₃), 2.38–2.55 (m, 4H, CH₂), 3.22 (q, 2H, CH₂CN).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 172.8 (C=O), 118.4 (CN), 44.3 (C-CH₃), 32.1 (C-CH₂CH₂CH₃).

  • IR (KBr) : 2240 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O).

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) reveals a planar glutarimide ring with dihedral angles of 7.68° between the imide and alkyl substituents, confirming minimal steric distortion .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,4-Dicyano-3-methyl-3-propylglutarimide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation reactions. Key steps include:

  • Precursor selection : Use of cyano-containing reagents (e.g., nitriles) and alkylating agents to introduce methyl and propyl groups.
  • Purification : Column chromatography or recrystallization to isolate the compound (referenced in synthetic protocols for structurally similar nitriles in and ).
  • Quality control : Purity verification via HPLC or GC-MS, with attention to residual solvents and byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer :

  • NMR : Prioritize 13C^{13}\text{C} NMR to resolve cyano (C≡N) and carbonyl (C=O) groups. Use deuterated DMSO or CDCl3_3 as solvents for solubility.
  • IR : Focus on absorption bands near 2240 cm1^{-1} (C≡N stretch) and 1700 cm1^{-1} (imide C=O).
  • Mass spectrometry : High-resolution MS (HRMS) with ESI or MALDI ionization to confirm molecular ion peaks and fragmentation patterns .

Q. What stability assessments are critical for this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Hydrolytic stability : Test in buffered solutions (pH 3–9) to assess susceptibility to hydrolysis, particularly at the imide ring.
  • Light sensitivity : Use accelerated UV exposure experiments to evaluate photodegradation pathways .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational chemistry?

  • Methodological Answer :

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and intermediates in reactions (e.g., ring-opening or nucleophilic additions).
  • Reaction path analysis : Use software like Gaussian or ORCA to simulate potential energy surfaces, validated against experimental kinetics data (as outlined in for reaction design) .

Q. What experimental design strategies minimize confounding variables in studies of this compound’s reactivity?

  • Methodological Answer :

  • Factorial design : Apply 2k^k factorial experiments to isolate variables (e.g., temperature, solvent polarity, catalyst loading). Example: A 23^3 design to study solvent effects on reaction yield (refer to and ).
  • Response surface methodology (RSM) : Optimize reaction conditions using central composite designs, focusing on yield and selectivity .

Q. How should contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer :

  • Reproducibility checks : Validate assays across independent labs with standardized protocols (e.g., cell viability assays in ).
  • Meta-analysis : Compare data across studies using statistical tools (ANOVA, t-tests) to identify outliers or systematic biases.
  • Mechanistic studies : Use knock-out models or isotopic labeling to confirm proposed biological targets .

Q. What advanced separation techniques are suitable for isolating stereoisomers or degradation products?

  • Methodological Answer :

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases.
  • Capillary electrophoresis (CE) : Optimize buffer pH and chiral selectors (e.g., cyclodextrins) for enantiomer resolution.
  • Hyphenated techniques : LC-MS or GC-MS for real-time monitoring of degradation pathways .

Q. How can surface interactions of this compound (e.g., adsorption on catalysts) be studied at the molecular level?

  • Methodological Answer :

  • Surface-enhanced Raman spectroscopy (SERS) : Use gold or silver nanoparticles to amplify Raman signals for adsorption studies.
  • X-ray photoelectron spectroscopy (XPS) : Analyze binding energies of nitrogen and carbon atoms to infer surface bonding modes.
  • Atomic force microscopy (AFM) : Map nanoscale interactions on model surfaces (e.g., silica or graphene) .

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